molecular formula C15H8BrFN4S B294380 3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294380
M. Wt: 375.2 g/mol
InChI Key: MTMHPUSIYLKQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with potential applications in scientific research. It belongs to the class of triazolo-thiadiazole derivatives, which have shown promising results in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins, mediators of inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been reported to exhibit anti-microbial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a lead compound in drug discovery. Its unique structure and promising biological activities make it an attractive target for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, further studies on its pharmacokinetic and toxicological properties are needed to assess its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 2-bromoaniline, 2-fluorobenzaldehyde, and thiocarbohydrazide in the presence of a catalyst such as acetic acid or triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-(2-Bromophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a lead compound in various fields of scientific research. In medicinal chemistry, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, it has been explored for its enzyme inhibitory activity, and in pharmacology, it has been investigated for its potential as a drug candidate.

Properties

Molecular Formula

C15H8BrFN4S

Molecular Weight

375.2 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8BrFN4S/c16-11-7-3-1-5-9(11)13-18-19-15-21(13)20-14(22-15)10-6-2-4-8-12(10)17/h1-8H

InChI Key

MTMHPUSIYLKQHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br)F

Origin of Product

United States

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